molecular formula C17H17BrF3NS B12106785 (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-bromo-benzyl)-amine

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-bromo-benzyl)-amine

Cat. No.: B12106785
M. Wt: 404.3 g/mol
InChI Key: QNTKCECBJIWKHD-UHFFFAOYSA-N
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Description

(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-bromo-benzyl)-amine is a useful research compound. Its molecular formula is C17H17BrF3NS and its molecular weight is 404.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-bromo-benzyl)-amine (C17H17BrF3NS) is a complex organic molecule with notable pharmacological potential due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings and case studies.

  • Molecular Formula : C17H17BrF3NS
  • Molecular Weight : 404.3 g/mol
  • IUPAC Name : N-[(3-bromophenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine
  • Canonical SMILES : C1=CC=C(C=C1)CC(CSC(F)(F)F)NCC2=CC(=CC=C2)Br

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The trifluoromethyl group enhances lipophilicity, potentially allowing for better interaction with cancer cell targets.
  • Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells, suggesting potential in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Bromobenzyl Group : Enhances interaction with biological receptors.
  • Trifluoromethylsulfanyl Moiety : Increases lipophilicity and may improve membrane permeability.

Synthesis Methods

The synthesis of This compound can employ various methods, including:

  • Palladium-Catalyzed Cross-Coupling Reactions : Effective for forming carbon-nitrogen bonds.
  • Functionalization of Aromatic Compounds : Allows for the introduction of trifluoromethyl and bromobenzyl groups.

Antimicrobial Studies

In a study examining the antimicrobial properties of similar compounds, it was found that derivatives with bromobenzyl groups exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Activity

A recent investigation into the anticancer potential of related compounds showed that certain derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values around 10 µM. The presence of the trifluoromethyl group was crucial for enhancing cytotoxicity .

Neuroprotective Effects

Research focusing on neuroprotective effects demonstrated that compounds similar to this one could reduce oxidative stress in neuronal cell lines, indicating potential therapeutic benefits for conditions like Alzheimer's disease .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesNotable Activities
1-Bromo-2-trifluoromethylbenzeneBromine and trifluoromethyl groupsAntimicrobial
4-FluoroanilineFluoro group on an aromatic amineAnticancer
BenzylthioetherBenzyl group linked through sulfurNeuroprotective
(3-Chloro-benzyl)-(2-trifluoromethylsulfanylethyl)-amineChloro-substituted benzyl groupAntimicrobial

Properties

Molecular Formula

C17H17BrF3NS

Molecular Weight

404.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine

InChI

InChI=1S/C17H17BrF3NS/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2

InChI Key

QNTKCECBJIWKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CSC(F)(F)F)NCC2=CC(=CC=C2)Br

Origin of Product

United States

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